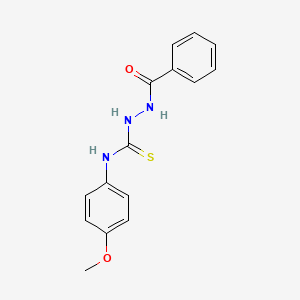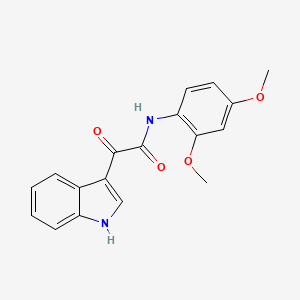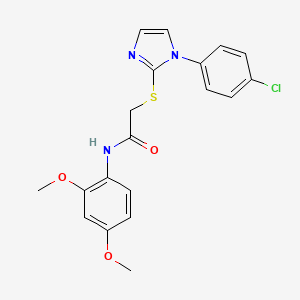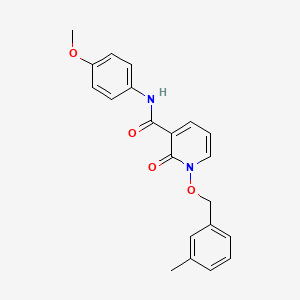
1-(4-Methylbenzoyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methylbenzoyl)piperidin-4-one” is an organic compound that belongs to the class of 1-benzoylpiperidines . It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives, such as “1-(4-Methylbenzoyl)piperidin-4-one”, can be achieved through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . This process results in a series of 2,6-diaryl-3-methyl-4-piperidones .Molecular Structure Analysis
The molecular formula of “1-(4-Methylbenzoyl)piperidin-4-one” is C13H15NO2 . The IUPAC Standard InChI is InChI=1S/C12H13NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5H,6-9H2 .Scientific Research Applications
Crystal Structure Analysis
- 1-(4-Methylbenzoyl)piperidin-4-one has been used in studies analyzing crystal structures and conformational aspects. For instance, a study by Ribet et al. (2005) examined the conformation of the piperidin ring in a similar compound and its thermal stability and polymorphism.
Optical Limiting Material
- This compound has been explored as an efficient optical limiting material. Prathebha et al. (2022) researched its optical nonlinearity and thermal stability, highlighting its potential in laser device applications.
Bioactivity
- A study by Xue Si-jia (2011) synthesized a compound related to 1-(4-Methylbenzoyl)piperidin-4-one and investigated its inhibitory activities toward fungi, showcasing its potential in bioactivity research.
Synthesis Methods
- Research has been conducted on synthesizing variants of this compound for potential applications in medicinal chemistry. For example, Magano et al. (2014) discussed methods for oxindole synthesis, highlighting the versatility of such compounds in drug development.
Potential CNS Agents
- Compounds like 1-(4-Methylbenzoyl)piperidin-4-one have been synthesized as potential central nervous system agents. The study by Bauer et al. (1976) investigated analogs for their inhibitory effects, contributing to CNS pharmacology.
Corrosion Inhibition
- Piperidine derivatives, similar to 1-(4-Methylbenzoyl)piperidin-4-one, have been studied for their corrosion inhibition properties on metals. Kaya et al. (2016) explored this for iron corrosion, indicating potential industrial applications.
NMR Spectroscopy
- The compound and its derivatives have been subjects in NMR spectroscopic studies. Masaguer & Raviña (1998) fully assigned 1H and 13C NMR spectral data for similar compounds, contributing to analytical chemistry.
Biological Evaluation
- Biological activities of derivatives of this compound have been examined. Khalid et al. (2016) synthesized and evaluated compounds for enzyme inhibition, indicating its potential in biochemistry research.
Anticancer Research
- Research by Rehman et al. (2018) synthesized derivatives and evaluated them as anticancer agents, showing the compound's relevance in cancer research.
Pharmacokinetics
- The compound has been studied in the context of pharmacokinetics. Teffera et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including similar compounds.
Safety and Hazards
Future Directions
Piperidine derivatives, such as “1-(4-Methylbenzoyl)piperidin-4-one”, are being utilized in different therapeutic applications. They are considered a pivotal cornerstone in the production of drugs . The future of these compounds lies in their potential for the development of new drugs with less side effects and potent activity .
properties
IUPAC Name |
1-(4-methylbenzoyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-2-4-11(5-3-10)13(16)14-8-6-12(15)7-9-14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXLNAOEXIDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)


![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)



![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)
